molecular formula C7H15NO4S B13157075 (2s)-2-(Butane-1-sulfonamido)propanoic acid

(2s)-2-(Butane-1-sulfonamido)propanoic acid

Cat. No.: B13157075
M. Wt: 209.27 g/mol
InChI Key: OZSRHFORCGVPJI-LURJTMIESA-N
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Description

(2S)-2-(Butane-1-sulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Butane-1-sulfonamido)propanoic acid typically involves the reaction of butane-1-sulfonyl chloride with (2S)-2-aminopropanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Butane-1-sulfonamido)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(2S)-2-(Butane-1-sulfonamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Butane-1-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfenamides: These compounds have a sulfur-nitrogen bond and are used as vulcanization accelerators in the rubber industry.

    Sulfinamides: These compounds contain a sulfinyl group and are used in asymmetric synthesis.

    Sulfonamides: These compounds have a sulfonyl group and are widely used as antibiotics.

Uniqueness

(2S)-2-(Butane-1-sulfonamido)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

(2S)-2-(butylsulfonylamino)propanoic acid

InChI

InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI Key

OZSRHFORCGVPJI-LURJTMIESA-N

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCS(=O)(=O)NC(C)C(=O)O

Origin of Product

United States

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